

Application Notes and Protocols for Buchwald-Hartwig Amination using Amphos Precatalysts

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Compound of Interest

Compound Name: *Amphos*

Cat. No.: *B1339842*

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Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This transformation has become an indispensable tool in medicinal chemistry and materials science for the synthesis of arylamines and their derivatives. The efficiency and substrate scope of this reaction are highly dependent on the choice of ligand and palladium precatalyst. **Amphos** (4-(di-tert-butylphosphino)-N,N-dimethylaniline) based precatalysts have emerged as a class of highly active and versatile catalysts for this transformation.

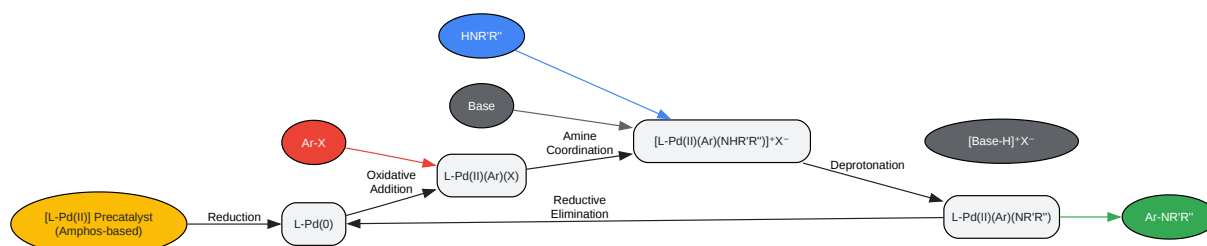
This document provides detailed application notes and experimental protocols for the use of **Amphos** precatalysts in Buchwald-Hartwig amination reactions.

Featured Amphos Precatalysts

Two notable **Amphos** precatalysts are [Pd(**Amphos**)(cinnamyl)Cl] and [Pd(**Amphos**)(TFA)(κ^2 -N,C-C₆H₄-CH₂-NMe₂)]. These air- and moisture-stable Pd(II) complexes offer high catalytic activity for the coupling of a broad range of aryl and heteroaryl chlorides with both primary and secondary amines.^[1] A key advantage of these precatalysts is their ability to facilitate challenging couplings, including those involving unactivated, neutral, and sterically hindered substrates, often at low catalyst loadings (0.1 to 0.3 mol%).^[1]

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The precatalyst is first reduced in situ to the active Pd(0) species. This is followed by oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.



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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Substrate Scope and Reaction Yields

Amphos precatalysts have demonstrated high efficacy in the amination of a diverse range of aryl chlorides. The following tables summarize representative substrate scopes and yields.

Table 1: Amination of Various Aryl Chlorides with Primary Amines

Aryl Chloride	Primary Amine	Precatalyst Loading (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
4-Chlorotoluene	n-Hexylamine	0.1	NaOtBu	Toluene	100	2	>95
2-Chlorotoluene	Benzylamine	0.3	K ₃ PO ₄	Dioxane	110	4	92
4-Chloroaniline	Aniline	0.2	NaOtBu	Toluene	100	3	98
1-Chloro-4-(trifluoromethyl)benzene	Cyclohexylamine	0.3	LiHMDS	THF	80	6	89
2-Chloropyridine	tert-Butylamine	0.5	NaOtBu	Toluene	110	12	85

Table 2: Amination of Various Aryl Chlorides with Secondary Amines

Aryl Chloride	Secondary Amine	Precatalyst Loading (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
4-Chlorotoluene	Morpholine	0.1	NaOtBu	Toluene	100	1	>99
2-Chlorotoluene	N-Methylaniline	0.3	K ₃ PO ₄	Dioxane	110	5	90
4-Chloroaniline	Piperidine	0.2	NaOtBu	Toluene	100	2	97
1-Chloro-4-nitrobenzene	Di-n-butylamine	0.3	Cs ₂ CO ₃	Dioxane	100	4	94
3-Chloropyridine	Indoline	0.5	NaOtBu	Toluene	110	8	88

Note: The yields presented are representative and may vary based on specific reaction conditions and the purity of reagents.

Experimental Protocols

General Procedure for the Palladium-Catalyzed Amination of Aryl Chlorides using an **Amphos** Precatalyst

This protocol provides a general guideline for the Buchwald-Hartwig amination of an aryl chloride with a primary or secondary amine using an **Amphos** precatalyst.

Materials:

- **Amphos** precatalyst (e.g., [Pd(**Amphos**)(cinnamyl)Cl])
- Aryl chloride
- Amine
- Base (e.g., sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄))
- Anhydrous solvent (e.g., toluene, dioxane, THF)
- Schlenk tube or oven-dried reaction vial with a magnetic stir bar
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- **Reaction Setup:** In a glovebox or under a stream of inert gas, add the **Amphos** precatalyst (0.1 - 0.5 mol%), the base (1.2 - 1.5 equivalents), and a magnetic stir bar to a Schlenk tube or reaction vial.
- **Reagent Addition:** Add the aryl chloride (1.0 equivalent) and the amine (1.1 - 1.2 equivalents) to the reaction vessel.
- **Solvent Addition:** Add the anhydrous solvent (to achieve a concentration of 0.1 - 0.5 M with respect to the aryl chloride).
- **Reaction Conditions:** Seal the reaction vessel and heat the mixture to the desired temperature (typically 80 - 110 °C) with vigorous stirring.
- **Monitoring the Reaction:** The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:**
 - Once the reaction is complete, cool the mixture to room temperature.

- Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purification: The crude product can be purified by flash column chromatography on silica gel, recrystallization, or distillation.

Safety Precautions:

- Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
- Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
- Reactions should be conducted under an inert atmosphere as the catalytic species can be sensitive to oxygen.

Conclusion

Amphos-based precatalysts are highly effective for the Buchwald-Hartwig amination of a wide array of aryl chlorides with both primary and secondary amines. Their stability, high activity at low catalyst loadings, and broad substrate scope make them valuable tools for the synthesis of arylamines in academic and industrial research settings. The provided protocols offer a starting point for the successful implementation of these powerful catalysts in organic synthesis.

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References

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